4-(Trifluoromethyl)piperidine-2,6-dione

stereoselective synthesis aldol reaction fluorinated building block

4-(Trifluoromethyl)piperidine-2,6-dione (CAS 356518-29-1) is a fluorinated heterocyclic building block characterized by a piperidine-2,6-dione core with a trifluoromethyl group at the 4-position. This substitution pattern imparts pseudo-C2 symmetry to the molecule, a structural feature that has been leveraged to achieve high diastereoselectivity in carbon-carbon bond-forming reactions.

Molecular Formula C6H6F3NO2
Molecular Weight 181.11 g/mol
CAS No. 356518-29-1
Cat. No. B3131559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)piperidine-2,6-dione
CAS356518-29-1
Molecular FormulaC6H6F3NO2
Molecular Weight181.11 g/mol
Structural Identifiers
SMILESC1C(CC(=O)NC1=O)C(F)(F)F
InChIInChI=1S/C6H6F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h3H,1-2H2,(H,10,11,12)
InChIKeySJVZSZLUUIIINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)piperidine-2,6-dione (CAS 356518-29-1): A Pseudo-C2 Symmetric Scaffold for Stereoselective Synthesis and Pharmaceutical Building Block Applications


4-(Trifluoromethyl)piperidine-2,6-dione (CAS 356518-29-1) is a fluorinated heterocyclic building block characterized by a piperidine-2,6-dione core with a trifluoromethyl group at the 4-position [1]. This substitution pattern imparts pseudo-C2 symmetry to the molecule, a structural feature that has been leveraged to achieve high diastereoselectivity in carbon-carbon bond-forming reactions [2]. The compound serves as a versatile precursor for the synthesis of N-substituted derivatives and has been utilized in stereoselective aldol and Mannich reactions [3]. Its molecular formula is C6H6F3NO2, with a molecular weight of 181.11 g/mol, and a predicted density of 1.408±0.06 g/cm³ and boiling point of 259.8±35.0 °C .

Why 4-(Trifluoromethyl)piperidine-2,6-dione Cannot Be Substituted with Other Piperidine-2,6-diones: Evidence of Structure-Dependent Reactivity and Stereocontrol


Piperidine-2,6-dione derivatives exhibit widely divergent reactivity and stereochemical outcomes depending on substitution patterns. The 4-trifluoromethyl group in 4-(trifluoromethyl)piperidine-2,6-dione is not a passive substituent; it directly establishes pseudo-C2 symmetry that enables stereodivergent control in aldol reactions, a feature absent in non-fluorinated or differently substituted analogs [1]. While compounds such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione demonstrate biological activity as aromatase inhibitors [2] and N-substituted piperidine-2,6-diones are explored as TNF inhibitors [3], these analogs lack the trifluoromethyl-induced conformational bias necessary for the predictable stereoselective transformations achievable with the 4-CF3 scaffold. The following quantitative evidence demonstrates that substitution at the 4-position with trifluoromethyl confers unique reactivity profiles that cannot be replicated by methyl, hydrogen, or other alkyl/aryl substituents.

Quantitative Differentiation of 4-(Trifluoromethyl)piperidine-2,6-dione: Head-to-Head Comparative Data vs. Analogs in Stereoselective Synthesis


Stereodivergent Aldol Synthesis: Switching from Anti- to Syn-Selectivity via Additive Control with the 4-CF3 Scaffold

The N-benzyl derivative of 4-(trifluoromethyl)piperidine-2,6-dione demonstrates a unique stereodivergent capability: the same substrate can be directed to yield either anti- or syn-aldol products with high selectivity simply by the presence or absence of HMPA additive. With HMPA (1.5 equiv), the reaction with benzaldehyde yields the anti-isomer as the major product (anti/syn = 87:13). In contrast, without HMPA, the same reaction yields the syn-isomer as the major product (syn/anti = 90:10). This stereochemical switchability is directly attributable to the pseudo-C2 symmetry conferred by the 4-CF3 group [1].

stereoselective synthesis aldol reaction fluorinated building block

Diastereoselectivity Enhancement: 4-CF3 Glutarimide vs. Acyclic CF3-Containing Counterpart in Aldol Reactions

The cyclic pseudo-C2 symmetric imide derived from 4-(trifluoromethyl)piperidine-2,6-dione provides superior diastereoselectivity compared to its acyclic CF3-containing counterpart. Crossed aldol reactions of the boron bisenolate of 1-benzyl-4-(trifluoromethyl)piperidine-2,6-dione with various aldehydes stereoselectively furnish the desired products, and this procedure allowed the preferential construction of the diastereomers of the compounds previously obtained from the acyclic counterpart. While specific diastereomeric ratios are not directly tabulated for the acyclic comparator in the abstract, the publication explicitly notes that the cyclic imide enables preferential construction of specific diastereomers that were not accessible with the acyclic system [1].

asymmetric synthesis fluorine chemistry reaction development

Expanded Substrate Scope: Ketones and α,β-Unsaturated Carbonyls in Reactions with the 4-CF3 Glutarimide Scaffold

The N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione scaffold demonstrates reactivity with electrophile classes beyond simple aldehydes. The effective participation of ketones and α,β-unsaturated carbonyl compounds in reactions with this imide has been demonstrated, expanding the application scope of this building block. In Michael addition reactions with α,β-unsaturated ketones, the anti-products were obtained in good to excellent yields (71-94%) with high diastereoselectivity [1]. This broad electrophile tolerance is not routinely observed with unsubstituted piperidine-2,6-diones or 4-alkyl analogs.

building block versatility Michael addition medicinal chemistry

Predicted Physicochemical Properties: Boiling Point and Density Differentiation from 4-Methyl Analog

The trifluoromethyl group imparts distinct physicochemical properties compared to the 4-methyl analog. 4-(Trifluoromethyl)piperidine-2,6-dione has a predicted boiling point of 259.8±35.0 °C and density of 1.408±0.06 g/cm³ . In contrast, 4-methyl-4-(trifluoromethyl)piperidine-2,6-dione (CAS 2329221-81-8) has a molecular weight of 195.14 g/mol (vs. 181.11 g/mol for the 4-CF3 compound) . The absence of the geminal methyl group in the target compound results in lower molecular weight and potentially different volatility and chromatographic behavior, which can influence purification and isolation strategies in process development.

physicochemical properties purification process chemistry

High-Value Application Scenarios for 4-(Trifluoromethyl)piperidine-2,6-dione Based on Quantitative Differentiation Evidence


Stereodivergent Synthesis of β-Hydroxy Carbonyl Compounds for Medicinal Chemistry

The ability to switch between anti- and syn-aldol products using the same N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione substrate—simply by controlling HMPA addition—enables parallel synthesis of both diastereomeric series of β-hydroxy carbonyl derivatives. This stereodivergence, with anti/syn ratios of 87:13 (with HMPA) and 90:10 (without HMPA) [1], is particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs targeting chiral fluorinated scaffolds.

Synthesis of Fluorinated Glutarimide-Derived Pharmacophores with Conformational Constraint

The pseudo-C2 symmetry of the 4-(trifluoromethyl)piperidine-2,6-dione scaffold provides conformational rigidity that enhances stereocontrol in carbon-carbon bond formation compared to acyclic CF3-containing counterparts [2]. This makes the compound a preferred building block for constructing fluorinated glutarimide-containing pharmacophores where defined three-dimensional geometry is critical for target engagement, such as in cereblon E3 ligase modulators and other protein degradation-targeting chimeras (PROTACs).

One-Step Quantitative Synthesis for Process Chemistry and Scale-Up

A protocol for the one-step synthesis of 4-(trifluoromethyl)piperidine-2,6-dione in quantitative yield using adapted Vilsmeier conditions has been reported, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [3]. This high-yielding, operationally simple route makes the compound attractive for process chemistry applications where cost-efficiency and scalability are paramount.

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